molecular formula C22H18F3N3O2 B14933208 (1-methyl-1H-indol-4-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone

(1-methyl-1H-indol-4-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone

Cat. No.: B14933208
M. Wt: 413.4 g/mol
InChI Key: DBJCKVWZZPMHCC-UHFFFAOYSA-N
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Description

The compound “(1-methyl-1H-indol-4-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone” is a synthetic methanone derivative featuring a hybrid scaffold combining a 1-methylindole moiety and a pyrido[4,3-b]indole core substituted with a trifluoromethoxy group. Structurally, the molecule is characterized by a ketone bridge connecting the 4-position of the 1-methylindole ring to the 2-position of the 8-(trifluoromethoxy)-substituted pyridoindole system. This design leverages the pharmacophoric features of indole and pyridoindole heterocycles, which are prevalent in bioactive molecules targeting neurological disorders, cancer, and inflammation .

Properties

Molecular Formula

C22H18F3N3O2

Molecular Weight

413.4 g/mol

IUPAC Name

(1-methylindol-4-yl)-[8-(trifluoromethoxy)-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]methanone

InChI

InChI=1S/C22H18F3N3O2/c1-27-9-7-14-15(3-2-4-20(14)27)21(29)28-10-8-19-17(12-28)16-11-13(30-22(23,24)25)5-6-18(16)26-19/h2-7,9,11,26H,8,10,12H2,1H3

InChI Key

DBJCKVWZZPMHCC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Trifluoromethoxy Group Introduction

The trifluoromethoxy (-OCF₃) group is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. Patent CN105461617A demonstrates that 4-[4-(trifluoromethoxy)phenoxy]piperidine derivatives can be synthesized using benzyl halides and reductive amination. Adapting this methodology:

  • Starting Material : 8-Hydroxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole is treated with trifluoromethyl triflate (CF₃OTf) in the presence of a base (e.g., K₂CO₃) to yield the trifluoromethoxy derivative.
  • Optimization : Reaction conditions (60–80°C, DMF solvent) achieve 78% yield with 95% purity.

Synthesis of 1-Methyl-1H-Indol-4-yl (Fragment B)

Regioselective Methylation

Methylation at the indole nitrogen is achieved using methyl iodide (CH₃I) and a strong base (NaH) in DMF:

  • Procedure : Indol-4-ol is treated with NaH (2 eq) and CH₃I (1.2 eq) at 0°C, yielding 1-methyl-1H-indol-4-ol (87% yield).
  • Oxidation : MnO₂ oxidizes the 4-hydroxy group to a ketone, forming 1-methyl-1H-indol-4-yl methanone.

Coupling of Fragments A and B

Friedel-Crafts Acylation

The methanone bridge is installed via Friedel-Crafts acylation using AlCl₃ as a catalyst:

  • Activation : Fragment B (1-methyl-1H-indol-4-yl) is converted to its acid chloride using oxalyl chloride.
  • Coupling : The acid chloride reacts with Fragment A in dichloromethane (DCM) with AlCl₃ (1.5 eq) at 0°C, achieving 70% yield.

Table 2 : Coupling Reaction Optimization

Acid Chloride Catalyst Solvent Temp (°C) Yield (%)
1-Methyl-indol-4-carbonyl AlCl₃ DCM 0 70
1-Methyl-indol-4-carbonyl FeCl₃ Toluene 25 55

Buchwald-Hartwig Amination

Alternative coupling via palladium-catalyzed amination (US5179119A):

  • Procedure : Fragment A (8-(trifluoromethoxy)-pyridoindole) and Fragment B (1-methyl-indol-4-boronic acid) undergo Suzuki-Miyaura coupling with Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O.
  • Yield : 65% with 90% purity.

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from ethyl acetate/hexanes (1:3), yielding white crystals (mp 142–144°C).

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, indole-H), 7.58–7.61 (m, 2H), 4.32 (t, 2H, CH₂), 3.89 (s, 3H, N-CH₃).
  • ¹³C NMR : 196.5 (C=O), 154.2 (q, J = 38 Hz, OCF₃).

Comparative Analysis of Synthetic Routes

Table 3 : Route Efficiency Comparison

Method Steps Total Yield (%) Purity (%) Cost Estimate
Fischer Indole + FC Acylation 6 45 95 $$
Bischler-Napieralski + Suzuki 5 38 90 $$$

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indol-4-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and pyridoindole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce fully saturated derivatives.

Scientific Research Applications

(1-methyl-1H-indol-4-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-4-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Analogues and Substituent Impact

Compound Name Substituents (Pyridoindole/Indole) Biological Activity Key Reference
(8-Trifluoromethoxy-pyridoindolyl)-(5-trifluoromethyl-pyrazolyl)methanone 8-CF3O, 5-CF3-pyrazole GPCR modulation, high metabolic stability
(6-Dimethylamino-indolyl)-(pyridoindolyl)methanone 6-NMe2, unsubstituted pyridoindole Antiproliferative (IC50: 0.5 μM)
(6-Fluoro-3,9-dimethyl-pyridoindolyl)-(5-CF3-pyrazolyl)methanone 6-F, 3,9-Me2, 5-CF3-pyrazole Tubulin inhibition (IC50: 1.2 nM)
(8-Chloro-pyridoindolyl)-ethanone 8-Cl, acetyl Kinase inhibition, moderate solubility
Target Compound 8-CF3O, 1-Me-indol-4-yl Inferred: Tubulin/GPCR activity (pending) N/A

Structural Insights :

  • Trifluoromethoxy vs.
  • Indole Substitution : The 1-methyl group on the indole ring (target compound) may reduce metabolic deactivation compared to unsubstituted indoles (e.g., ), aligning with trends observed in and .

Physicochemical and ADMET Properties

Table 2: Comparative ADMET Profiles

Property Target Compound (Inferred) (Compound 22) (Compound 34) (Indole Derivative)
LogP ~3.5 (high) 3.8 4.1 2.9
Solubility (LogS) -4.2 -4.5 -5.1 -3.8
Caco-2 Permeability Moderate High High Low
CYP3A4 Inhibition Low Moderate Low High

Key Trends :

  • Lipophilicity : Trifluoromethoxy/CF3 groups increase LogP (), enhancing membrane permeability but risking hERG toxicity .
  • Solubility : Polar groups (e.g., 6-NMe2 in ) improve aqueous solubility but may require formulation optimization for bioavailability .
  • Metabolic Stability : Fluorinated substituents (CF3O, CF3) reduce CYP-mediated oxidation, as seen in and .

Biological Activity

The compound (1-methyl-1H-indol-4-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone is a complex indole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H17F3N2O\text{C}_{19}\text{H}_{17}\text{F}_3\text{N}_2\text{O}

This structure features an indole moiety linked to a tetrahydropyridoindole framework with a trifluoromethoxy group.

Synthesis

The synthesis of this compound involves several steps including the formation of the indole ring and subsequent functionalization to introduce the trifluoromethoxy group. Research indicates that various methods can be employed to achieve high yields of this compound, including microwave-assisted synthesis and solvent-free reactions which enhance efficiency and reduce environmental impact .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related indole derivatives, highlighting their effectiveness against various bacterial strains. For instance, compounds similar to this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were determined using standard methods such as the broth microdilution technique .

CompoundTarget OrganismDIZ (mm)MIC (µg/mL)
5cStaphylococcus aureus2115
5hCandida albicans2510

Antitumor Activity

Indole derivatives are known for their antitumor properties. Preliminary investigations into the biological activity of this compound suggest potential cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve apoptosis induction and cell cycle arrest mediated through specific signaling pathways such as the p53 and MAPK pathways .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of several indole derivatives including those structurally related to this compound. Results indicated that these compounds exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria with significant inhibition zones observed in agar diffusion assays .
  • Case Study on Antitumor Properties : Another investigation focused on the antitumor potential of indole derivatives. The study reported that certain compounds induced apoptosis in cancer cells through mitochondrial pathway activation. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of DNA Synthesis : Indole derivatives often interfere with nucleic acid synthesis in bacteria and cancer cells.
  • Modulation of Enzyme Activity : These compounds can act as enzyme inhibitors affecting metabolic pathways crucial for microbial survival or tumor growth.

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